
2,3-Difluoro-N-methyl-6-nitroaniline
Overview
Description
2,3-Difluoro-N-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of two fluorine atoms, a nitro group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline typically involves the nitration of 2,3-difluoroaniline followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,3-Difluoro-N-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-N-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoroaniline: Lacks the nitro and methyl groups, making it less reactive.
2,3-Difluoro-6-nitroaniline: Similar structure but without the methyl group.
N-methyl-6-nitroaniline: Lacks the fluorine atoms, affecting its chemical properties.
Uniqueness
2,3-Difluoro-N-methyl-6-nitroaniline is unique due to the presence of both fluorine atoms and a nitro group, which impart distinct chemical properties
Biological Activity
2,3-Difluoro-N-methyl-6-nitroaniline (CAS#: 170432-54-9) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics. The presence of both fluorine and nitro functional groups contributes to its potential biological activities, making it a subject of various studies aimed at understanding its interactions with biological systems.
- Molecular Formula: C7H6F2N2O2
- Molecular Weight: 188.13 g/mol
- Physical State: Solid
- Melting Point: Approximately 80-82 °C
Synthesis
The synthesis of this compound typically involves:
- Nitration: The nitration of 2,3-difluoroaniline using a mixture of concentrated nitric acid and sulfuric acid.
- Methylation: The resulting nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The nitro group can be reduced to reactive intermediates that may interact with microbial DNA or proteins, leading to cell death .
Anticancer Potential
Preliminary data suggest that this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. Further investigation is needed to elucidate the exact targets and pathways involved.
Interaction with Biomolecules
The compound has been studied for its ability to bind with biomolecules such as DNA and proteins. This interaction can lead to alterations in biological functions, potentially making it useful in drug development .
Case Studies and Research Findings
The biological activity of this compound is hypothesized to involve:
- Reduction of Nitro Group: This leads to the formation of reactive species capable of interacting with cellular macromolecules.
- Fluorine Substitution Effects: The presence of fluorine atoms enhances the compound's stability and lipophilicity, facilitating better penetration into cells and interaction with target sites .
Comparison with Related Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
2,3-Difluoroaniline | High | Lacks nitro and methyl groups; less reactive |
N-Methyl-6-nitroaniline | Moderate | Lacks fluorine atoms; affects reactivity |
2,3-Difluoro-6-nitroaniline | Moderate | Similar structure but without methyl group |
Q & A
Basic Research Questions
Q. What are the critical structural features of 2,3-Difluoro-N-methyl-6-nitroaniline that influence its reactivity in electrophilic substitution reactions?
The compound’s reactivity is governed by the electron-withdrawing effects of the nitro (-NO₂) and fluorine substituents, which deactivate the aromatic ring. The ortho-fluorine atoms induce steric hindrance, while the para-nitro group directs incoming electrophiles to specific positions. Researchers should prioritize computational modeling (e.g., DFT calculations) to map electron density distributions and validate regioselectivity experimentally via halogenation or nitration trials .
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
Key steps include:
- Stepwise functionalization : Nitration of N-methylaniline precursors followed by fluorination to avoid overhalogenation.
- Temperature control : Maintaining ≤50°C during fluorination to suppress decomposition.
- Purification : Use HPLC or column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the target compound from N-ethyl or dihalogenated analogs .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?
Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Dynamic NMR (DNMR) : Probe rotational barriers of the N-methyl group in varying solvents (DMSO vs. CDCl₃).
- DFT benchmarking : Compare calculated NMR shifts (using solvent-implicit models) with experimental data.
- X-ray crystallography : Resolve ambiguities in substituent positioning .
Q. How does the steric environment of the N-methyl group in this compound affect its participation in Suzuki-Miyaura couplings?
The N-methyl group introduces steric bulk, limiting transmetallation efficiency. Mitigation strategies include:
- Ligand screening : Bulky phosphines (e.g., SPhos) enhance catalytic activity.
- Solvent optimization : High-polarity solvents (DMF) improve substrate solubility.
- Kinetic studies : Monitor coupling yields under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. What experimental designs are recommended to assess the compound’s stability under acidic or oxidative conditions?
- Accelerated degradation studies : Expose the compound to HCl (0.1–1 M) or H₂O₂ (3–30%) at 25–60°C.
- Analytical monitoring : Track decomposition via LC-MS (e.g., loss of -NO₂ or fluorine substituents).
- Control variables : Compare degradation rates with non-fluorinated analogs to isolate electronic vs. steric effects .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
Contradictions may stem from polymorphic forms or impurities. Recommended steps:
- Thermogravimetric analysis (TGA) : Confirm absence of solvates.
- Powder XRD : Identify crystalline phases.
- Replicate experiments : Use ultra-pure solvents (HPLC-grade) and degas samples to eliminate oxygen interference .
Q. Why do computational models occasionally mispredict the compound’s electronic absorption spectra?
Common pitfalls include:
- Basis set limitations : Use triple-zeta basis sets (e.g., def2-TZVP) for TD-DFT calculations.
- Solvent neglect : Apply explicit solvent models (e.g., COSMO) for polar solvents like ethanol.
- Vibronic coupling : Incorporate Franck-Condon analysis to refine UV-Vis peak assignments .
Q. Methodological Recommendations
Q. What advanced techniques validate the purity of this compound in synthetic batches?
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental analysis : Match experimental C/H/N/F ratios to theoretical values.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .
Q. How can researchers design kinetic studies to probe the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Properties
IUPAC Name |
2,3-difluoro-N-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMIYSDZZPQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570947 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170432-54-9 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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